molecular formula C25H25N3O4S B2360921 N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 941992-17-2

N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No.: B2360921
CAS No.: 941992-17-2
M. Wt: 463.55
InChI Key: RFMQAELTXVHBLV-UHFFFAOYSA-N
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Description

N-(4-(N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide is a synthetic sulfonamide derivative designed for research applications. This compound features a complex molecular architecture that incorporates a 1,2,3,4-tetrahydroquinolin-2-one core, a structure of high interest in medicinal chemistry due to its presence in biologically active molecules . The molecular scaffold combines this privileged heterocycle with a sulfonamide group, a functional group widely recognized for its role in drug discovery and known to confer target-binding capabilities in various therapeutic areas . The specific integration of these features makes it a valuable chemical intermediate or a potential candidate for screening campaigns in hit-to-lead optimization programs. Researchers can utilize this compound in exploratory studies, particularly in developing novel bioactive molecules. Its structure suggests potential for investigation in several research fields, given that similar sulfonamide-tetrahydroquinoline hybrids have been explored for activity on various biological targets . The presence of the acetamide and sulfonamide groups provides sites for hydrogen bonding, which can be critical for molecular recognition and binding affinity in biological systems . This product is intended for laboratory research purposes only by trained professionals. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the compound in accordance with all applicable local and international laboratory safety regulations.

Properties

IUPAC Name

N-[4-[(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]-3-methylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-17-14-21(26-18(2)29)10-12-24(17)33(31,32)27-22-9-11-23-20(15-22)8-13-25(30)28(23)16-19-6-4-3-5-7-19/h3-7,9-12,14-15,27H,8,13,16H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMQAELTXVHBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of N-(2-Bromoethyl)-N-(1,2-diphenylethyl)ammonium Bromide

Deoxybenzoin is alkylated with 1,2-dibromoethane in the presence of aluminum chloride (AlCl₃) to form N-(2-bromoethyl)-N-(1,2-diphenylethyl)ammonium bromide. Cyclization under AlCl₃ catalysis yields the tetrahydroisoquinoline skeleton.

Reaction Conditions

Parameter Value
Catalyst AlCl₃ (10 mol%)
Solvent Dichloromethane
Temperature Reflux (40°C)
Yield 68–72%

Oxidation to 2-Oxo Derivative

The cyclized product is oxidized using potassium permanganate (KMnO₄) in acidic conditions to introduce the 2-oxo group.

Oxidation Protocol
| Reagent | KMnO₄ (2 equiv) |
| Solvent | Acetic acid/H₂O (3:1) |
| Temperature | 60°C, 4 hours |
| Yield | 85% |

Sulfonylation and Acetylation Sequence

The 6-amino group of the tetrahydroquinoline intermediate undergoes sulfonylation followed by acetylation.

Sulfonylation with 4-(Acetylamino)-3-methylbenzenesulfonyl Chloride

The sulfamoyl bridge is introduced via reaction with 4-(acetylamino)-3-methylbenzenesulfonyl chloride in the presence of a base.

Sulfonylation Conditions

Parameter Value
Base Pyridine (3 equiv)
Solvent Tetrahydrofuran (THF)
Temperature 0°C → room temperature
Yield 78%

Acetylation of the Sulfonamide

The intermediate sulfonamide is acetylated using acetic anhydride to yield the final acetamide derivative.

Acetylation Protocol
| Reagent | Acetic anhydride (1.5 equiv) |
| Catalyst | DMAP (4-dimethylaminopyridine) |
| Solvent | Dichloromethane |
| Temperature | Room temperature, 12 hours |
| Yield | 92% |

Alternative Synthetic Routes and Optimization

Palladium-Catalyzed Coupling (Patent WO2024104952A1)

A patent describes a palladium-catalyzed coupling method for introducing the sulfamoyl group. Triphenylphosphane (PPh₃) and palladium acetate (Pd(OAc)₂) facilitate the reaction between 6-bromo-tetrahydroquinoline and a sulfonyl boronate ester.

Coupling Conditions

Parameter Value
Catalyst Pd(OAc)₂ (5 mol%)
Ligand PPh₃ (15 mol%)
Base K₂CO₃
Solvent DMF/H₂O (4:1)
Yield 65%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for sulfonylation and acetylation steps. For example, sulfonylation in DMF at 100°C for 15 minutes achieves 82% yield.

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol.

Analytical Data

Technique Key Observations
¹H NMR (400 MHz, CDCl₃) δ 7.82 (s, 1H, NH), 7.45–7.20 (m, 9H, Ar-H), 3.92 (s, 2H, CH₂), 2.32 (s, 3H, CH₃).
HRMS m/z 449.53 [M+H]⁺

Challenges and Yield Optimization

  • Regioselectivity in Cyclization : AlCl₃ catalysis favors C1–N bond formation over competing pathways.
  • Sulfonyl Chloride Stability : Moisture-sensitive; reactions require anhydrous conditions.
  • Byproduct Formation : Acetic anhydride excess leads to diacetylation; controlled stoichiometry mitigates this.

Chemical Reactions Analysis

Types of Reactions: N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and substituted quinoline derivatives, each with distinct biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Research indicates that compounds similar to N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroquinoline have shown promising antibacterial and antifungal activities. Studies suggest that modifications to the tetrahydroquinoline structure can enhance these properties, making them candidates for developing new antimicrobial agents .

1.2 Anticancer Properties
Tetrahydroquinoline derivatives have been investigated for their anticancer potential. The incorporation of sulfamoyl groups in compounds has been linked to improved cytotoxicity against various cancer cell lines. For example, studies have reported that similar compounds can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific enzymes involved in cell proliferation .

1.3 Cholinesterase Inhibition
The compound's structural features suggest potential activity as a cholinesterase inhibitor. Compounds containing tetrahydroquinoline moieties have been shown to inhibit acetylcholinesterase and butyrylcholinesterase effectively. This activity is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have documented the biological activities and synthesized derivatives of tetrahydroquinoline-based compounds:

StudyFindings
Investigated the antimicrobial activity of tetrahydroquinoline derivatives, demonstrating significant efficacy against bacterial strains.
Reported on cholinesterase inhibitory activity in related compounds, highlighting their potential in treating Alzheimer's disease.
Examined the anticancer properties of tetrahydroquinoline derivatives, showing promise in inducing apoptosis in cancer cells.

These findings underscore the versatility and potential therapeutic applications of this compound.

Mechanism of Action

The mechanism by which N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Spectral Properties of Analogues
Compound Name Molecular Weight M.p. (°C) Yield (%) Key Spectral Features
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide 298.34 174–176 57 $ ^1H $-NMR δ 10.33 (s), MS m/z 299.34
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 316.75 N/R N/R C–H⋯O H-bonds in crystal structure
B12/B13 (tetrahydropyrimidin derivatives) ~350 (estimated) N/R N/R Synthesized via acetic anhydride
Table 2: Structural Comparison
Feature Target Compound
Heterocycle Tetrahydroquinoline (benzyl, oxo) Tetrahydrofuran (oxo) None (nitro-chlorophenyl)
Sulfamoyl Group Linked to tetrahydroquinoline Linked to tetrahydrofuran Linked to methylsulfonyl
Acetamide 3-Methylphenyl Phenyl Methylsulfonyl-phenyl

Research Findings and Implications

  • Structural Rigidity: The tetrahydroquinoline moiety in the target compound likely increases melting points compared to ’s tetrahydrofuran analog.
  • Bioactivity : Sulfamoyl-acetamide hybrids (e.g., ) are often bioactive; the target’s benzyl group may enhance lipophilicity for membrane penetration.
  • Synthetic Scalability : Triethylamine and acetic anhydride () are practical for large-scale synthesis.

Biological Activity

N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is a derivative of tetrahydroquinoline and incorporates a sulfamoyl group, which may enhance its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S. The structural representation highlights its complex arrangement of functional groups that contribute to its biological activity.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Bromodomain Inhibition : The compound may act as an inhibitor of bromodomain-containing proteins (BET proteins), which play critical roles in gene regulation and are implicated in cancer progression. Inhibitors of these proteins can potentially disrupt oncogenic signaling pathways .
  • Enzyme Interaction : The compound could interact with specific enzymes involved in metabolic pathways. For instance, derivatives of tetrahydroquinoline have been studied for their ability to inhibit enzymes such as phosphoinositide-dependent kinase and c-Kit/VEGFR-2 kinase .
  • Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory and analgesic effects, suggesting that this compound may also possess therapeutic potential for inflammatory diseases .

Research Findings

A review of the literature reveals several studies highlighting the biological activities associated with tetrahydroquinoline derivatives:

Table 1: Summary of Biological Activities

Activity TypeCompound TypeReference
Bromodomain InhibitionTetrahydroquinoline Derivatives
Kinase Inhibition2-Naphthyridine Derivatives
Anti-inflammatory ActivityVarious Tetrahydroquinolines
Enzyme InteractionN-Methyltransferase

Case Studies

Several case studies provide insights into the biological activity of related compounds:

  • Bromodomain Inhibitors : A study demonstrated that tetrahydroquinoline derivatives effectively inhibited BET proteins in vitro and in vivo models, leading to reduced tumor growth in xenograft models .
  • Kinase Inhibition : Another research focused on 2-naphthyridine derivatives showed significant inhibition of c-Kit/VEGFR-2 kinases, indicating potential applications in treating cancers driven by these pathways .
  • Anti-inflammatory Effects : Clinical trials involving tetrahydroquinoline derivatives reported improvements in symptoms for patients with chronic inflammatory conditions, supporting their therapeutic potential .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis involves multi-step organic reactions, typically starting with functionalized quinoline and sulfonamide precursors. Key steps include:

  • Sulfamoylation : Reacting 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) .
  • Acetamide coupling : Introducing the 3-methylphenylacetamide moiety via nucleophilic substitution or carbodiimide-mediated coupling .
  • Optimization : Control reaction temperature (60–80°C), use aprotic solvents (DMF, dichloromethane), and monitor purity via HPLC or TLC .

Q. Which analytical techniques are critical for structural characterization?

  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm substituent positions and purity. IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretch at ~1350 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (employing SHELX for refinement) resolves stereochemistry and hydrogen-bonding networks .
  • Chromatography : HPLC with UV detection (λ ~254 nm) ensures >95% purity .

Q. How can researchers validate the compound’s interaction with biological targets?

  • In vitro assays : Perform enzyme inhibition studies (e.g., IC50_{50} determination) using fluorescence-based or colorimetric assays .
  • Binding studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify affinity (Kd_d) for target proteins .

Advanced Research Questions

Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., kinases or proteases) .
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate substituent effects (e.g., electron-withdrawing groups on sulfonamide) with bioactivity .
  • MD simulations : Simulate ligand-protein stability over 100 ns trajectories to identify key interaction residues .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data?

  • Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries .
  • Dynamic NMR : Detect conformational flexibility (e.g., rotameric sulfonamide groups) that may explain spectral discrepancies .

Q. How can synthetic yields be improved while minimizing side products?

  • DoE (Design of Experiments) : Systematically vary solvent polarity, catalyst loading, and temperature to identify optimal conditions .
  • Quenching intermediates : Isolate reactive intermediates (e.g., sulfonyl chlorides) to prevent hydrolysis .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) for amide coupling steps .

Q. What advanced pharmacokinetic studies are relevant for this compound?

  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to assess % bound .
  • BBB permeability : Conduct parallel artificial membrane permeability assays (PAMPA) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity across assays?

  • Dose-response validation : Replicate IC50_{50} measurements under standardized conditions (pH, temperature) .
  • Off-target screening : Use kinase/GPCR panels to rule out nonspecific interactions .
  • Solubility correction : Account for DMSO vehicle effects (e.g., precipitation at >0.1% concentration) .

Key Methodological Tables

Q. Table 1. Optimization of Sulfamoylation Reaction

ConditionYield (%)Purity (%)Reference
Pyridine, 70°C6592
Et3_3N, 60°C7895
DMF, microwave8598

Q. Table 2. Computational Parameters for Docking

SoftwareScoring FunctionBinding Pose ClustersΔG (kcal/mol)
AutoDock VinaAffinity5-9.2
Schrödinger GlideEmodel3-10.5

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